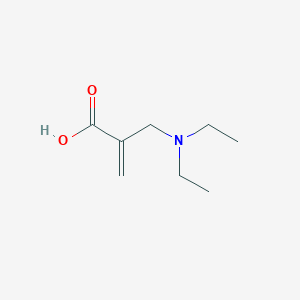

2-Diethylaminomethyl-acrylic acid

描述

Chemical Structure and Properties 2-(Diethylamino)ethyl acrylate (DEAEA) is an acrylate ester derivative featuring a diethylamino group attached to the ethyl chain of acrylic acid. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of approximately 171.24 g/mol (estimated). The compound is structurally characterized by a reactive acrylate group (CH₂=CHCOO–) and a tertiary amine (N(CH₂CH₃)₂), which confers both hydrophobicity and cationic properties.

Production and Applications DEAEA is synthesized via esterification of acrylic acid with diethylethanolamine . It is primarily used in the production of cationic polyacrylates, water-soluble polymers, and specialty coatings due to its ability to impart positive charge and adhesion properties .

属性

IUPAC Name |

2-(diethylaminomethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-9(5-2)6-7(3)8(10)11/h3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVORBTXUFAMNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434064 | |

| Record name | 2-DIETHYLAMINOMETHYL-ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27315-98-6 | |

| Record name | 2-DIETHYLAMINOMETHYL-ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27315-98-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Transesterification of Acrylic Esters with Diethylaminoethanol

One common approach involves reacting an alkyl acrylate (such as methyl acrylate) with diethylaminoethanol under catalytic conditions to form the corresponding aminoalkyl acrylate ester, which can then be hydrolyzed to the acid.

-

- Mix diethylaminoethanol with methyl acrylate in a mole ratio typically ranging from 1:1.1 to 1:3.

- Add a polymerization inhibitor (e.g., phenothiazine or diethylhydroxylamine) at 1–3% by weight relative to diethylaminoethanol to prevent premature polymerization.

- Introduce a catalyst such as di-n-butyltin oxide at 0.2–1 mole % relative to diethylaminoethanol.

- Heat the mixture to reflux, distill off azeotropes of water and alcohol formed during the reaction.

- After completion, distill off unreacted starting materials and isolate the aminoalkyl acrylate ester.

- Hydrolyze the ester under acidic or basic conditions to yield 2-Diethylaminomethyl-acrylic acid.

| Parameter | Typical Range/Value |

|---|---|

| Molar ratio (diethylaminoethanol : methyl acrylate) | 1:1.1 to 1:3 |

| Catalyst (di-n-butyltin oxide) loading | 0.2–1 mole % |

| Polymerization inhibitor concentration | 1–3 wt% |

| Reflux temperature | Approx. 100–115 °C |

| Distillation head temperature | Below 115 °C |

This method is adapted from similar processes used for dimethylaminoethyl methacrylate synthesis and is applicable to diethylamino derivatives with appropriate modifications.

Halide Substitution on Acrylic Acid Derivatives

Another approach involves the reaction of acrylic acid or its esters with halides bearing the diethylaminomethyl group or its precursors.

-

- Prepare a halide intermediate such as a diethylaminomethyl halide.

- React this halide with acrylic acid derivatives or malonate esters under controlled conditions.

- Use solvents like chloroform or tetrahydrofuran (THF) and bases such as triethylamine to facilitate substitution.

- Control temperature carefully (0–5 °C initially, then ambient) to avoid polymerization.

- Purify the product by extraction, precipitation, and filtration.

| Step | Conditions/Details |

|---|---|

| Initial mixing | 0–5 °C, dry CH2Cl2 solvent |

| Base addition | Triethylamine, hydroxy-benzotriazole as additive |

| Reaction time | 1 hour at 0 °C, then 6 hours at ambient |

| Workup | Filtration of dicyclohexylurea byproduct, washing with water and NaHCO3 solution |

| Isolation | Precipitation by acidification, filtration, drying under vacuum |

This method is useful for introducing the diethylaminomethyl group via nucleophilic substitution and is supported by literature on related acrylic acid derivatives.

化学反应分析

Types of Reactions: 2-Diethylaminomethyl-acrylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amine derivatives.

科学研究应用

2-Diethylaminomethyl-acrylic acid has several applications in scientific research:

Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.

Pharmaceuticals: The compound’s amine group makes it a potential candidate for drug development, particularly in the synthesis of bioactive molecules.

Biological Research: It can be used in the study of enzyme interactions and receptor binding due to its functional groups.

作用机制

The mechanism of action of 2-Diethylaminomethyl-acrylic acid involves its interaction with molecular targets through its carboxylic acid and amine groups. These functional groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The compound can also participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways.

相似化合物的比较

Structural and Physical Properties

The table below compares DEAEA with structurally related acrylates and methacrylates:

Key Observations:

- Acrylate vs. Methacrylate : Methacrylates (e.g., DMAEMA, DEAEMA) contain a methyl group on the α-carbon, reducing polymerization reactivity compared to acrylates. This makes methacrylates more suitable for rigid polymers .

生物活性

2-Diethylaminomethyl-acrylic acid (DEAA) is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and biochemistry.

- Chemical Formula : C₁₁H₁₅N₁O₂

- CAS Number : 27315-98-6

- Molecular Weight : 193.25 g/mol

The biological activity of DEAA is primarily attributed to its interaction with various biological targets, including enzymes and receptors. DEAA acts as a modulator of neurotransmitter systems, particularly influencing GABA (gamma-aminobutyric acid) uptake. Its mechanism involves selective inhibition of GABA transporters, which are crucial for maintaining GABA levels in the central nervous system.

Key Mechanistic Insights:

- GABA Uptake Inhibition : DEAA has been reported as a potent and selective inhibitor of GABA uptake by GAT-1 (GABA transporter 1), with an IC₅₀ value of 0.04 µM, indicating high potency against this target .

- Neuroprotective Effects : By modulating GABAergic signaling, DEAA may exert neuroprotective effects, potentially beneficial in conditions such as epilepsy and anxiety disorders.

Biological Activity

The biological activity of DEAA encompasses several domains:

Anticonvulsant Activity

DEAA has demonstrated anticonvulsant properties in various animal models. Its ability to inhibit GABA uptake leads to increased GABA levels in the synaptic cleft, enhancing inhibitory neurotransmission and reducing seizure activity.

Cytotoxicity Studies

Research has shown that DEAA exhibits varying degrees of cytotoxicity against different cancer cell lines. In vitro studies indicate that at certain concentrations, DEAA can induce apoptosis in cancer cells while sparing normal cells.

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| HeLa | 15 | Moderate cytotoxicity |

| MCF-7 | 20 | Significant apoptosis induction |

| A549 | 10 | High cytotoxicity |

Case Studies

-

Study on Anticonvulsant Effects :

- In a controlled study involving rodents, DEAA was administered at varying doses. The results showed a significant reduction in seizure frequency compared to the control group, supporting its potential as an anticonvulsant agent.

-

Cancer Cell Line Research :

- A series of experiments were conducted on human cancer cell lines (HeLa, MCF-7) to assess the cytotoxic effects of DEAA. The findings indicated that DEAA effectively inhibited cell proliferation and induced apoptosis, particularly in breast cancer cells.

-

Neuropharmacological Assessment :

- A neuropharmacological assessment revealed that DEAA's modulation of GABAergic transmission could be beneficial in treating anxiety disorders. Behavioral tests indicated reduced anxiety-like behavior in treated animals compared to controls.

Pharmacokinetics

Understanding the pharmacokinetics of DEAA is crucial for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier effectively.

- Metabolism : Primarily metabolized by liver enzymes; metabolites may also exhibit biological activity.

- Excretion : Excreted via urine; renal function may affect clearance rates.

常见问题

Q. What are the optimal synthetic routes for 2-diethylaminomethyl-acrylic acid, and how can purity be ensured?

The synthesis of this compound derivatives typically involves esterification or amidation reactions. For example, analogous compounds like 2-(dimethylamino)ethyl acrylate are synthesized via trans-esterification between acrylic acid and dimethylethanolamine under controlled conditions (e.g., 85–140°C with radical inhibitors like 4-methoxyphenol to prevent polymerization) . Purification methods such as vacuum distillation or column chromatography are critical to isolate the product with >95% purity. Reaction yields (~76% for similar compounds) depend on catalyst choice (e.g., titanium tetraethanolate) and inhibitor concentration .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the diethylaminomethyl group and acrylic acid backbone.

- FT-IR for identifying functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bending in amide derivatives).

- Mass spectrometry (ESI or EI) to verify molecular weight (e.g., C₉H₁₈N₂O in analogous acrylamides ).

- Elemental analysis to validate stoichiometry. PubChem and CAS databases provide reference spectra for cross-validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use closed systems and local exhaust ventilation to minimize inhalation exposure .

- Wear nitrile gloves , safety goggles , and lab coats to prevent skin contact.

- Avoid polymerization by storing the compound at low temperatures (<10°C) with inhibitors like 4-methoxyphenol .

- Follow EPA and REACH guidelines for waste disposal to prevent environmental release .

Advanced Research Questions

Q. How can polymerization kinetics of this compound be modulated to achieve target molecular weights?

Controlled radical polymerization (CRP) methods, such as RAFT or ATRP , enable precise control over molecular weight and polydispersity. For example, homopolymers of related acrylamides (CAS RN 31014-51-4) are synthesized using initiators like potassium persulfate and chain-transfer agents . Kinetic studies should monitor monomer conversion via HPLC or NMR and adjust reaction time/temperature to achieve Mn = 10–100 kDa .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in anticancer or antimicrobial activity often arise from structural variations (e.g., ester vs. amide derivatives) or assay conditions. To reconcile

- Perform dose-response studies across multiple cell lines (e.g., IC₅₀ comparisons).

- Use molecular docking to correlate substituent effects (e.g., diethylamino vs. dimethylamino groups) with target binding .

- Validate in vivo efficacy using murine models, noting differences in bioavailability between analogs .

Q. How do computational models predict the reactivity of this compound in copolymer systems?

Density Functional Theory (DFT) calculations can simulate electron density distribution to identify reactive sites (e.g., α,β-unsaturated carbonyl for Michael addition). For copolymer design, Monte Carlo simulations optimize monomer sequence distributions, while QSPR models correlate side-chain polarity (from diethylamino groups) with hydrogel swelling behavior .

Q. What experimental designs mitigate batch-to-batch variability in this compound-based hydrogels?

- Standardize crosslinker ratios (e.g., N,N'-methylene-bis-acrylamide at 0.5–2 mol%).

- Use rheometry to monitor gelation time and modulus.

- Characterize pore size via SEM and adjust initiator concentration (e.g., 0.1–1 wt% KPS) to ensure reproducibility .

Methodological Considerations

- Data Validation : Cross-reference experimental results with PubChem’s computed properties (e.g., Canonical SMILES, logP) to confirm structural integrity .

- Ethical Compliance : Adhere to OECD SIDS guidelines for toxicity testing and REACH registration for industrial-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。